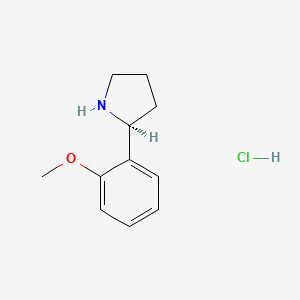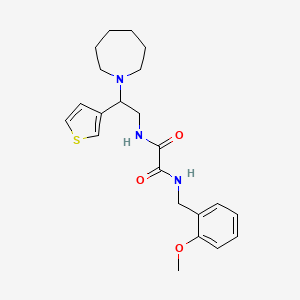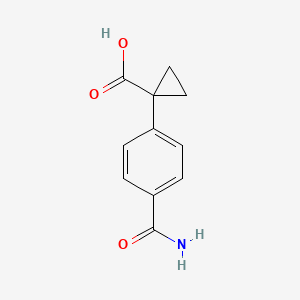
ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains a quinoline ring, which is a type of heterocyclic aromatic organic compound. Quinolines are found in many important compounds, including antimalarial drugs like chloroquine.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new quinazolines were developed as potential antimicrobial agents, showing activity against various bacterial and fungal species (Desai, Shihora, & Moradia, 2007). Another study focused on the synthesis of quinoline-3-carboxylates, which exhibited moderate antibacterial activity (Krishnakumar et al., 2012).
Antiviral Research
In the realm of antiviral research, substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and their derivatives were synthesized, exploring their cytotoxicities and antiviral activities against various viruses, although they were found not to be active against the viruses tested, with specific exceptions showing efficacy against influenza (Ivashchenko et al., 2014).
Synthetic Intermediates for Indole Derivatives
Research also includes the synthesis of compounds as synthetic intermediates for indole derivatives, such as the photochemical synthesis of 2,3-homoindoles from ethyl 2-cyano-4-methyl-1,2-di-hydroquinoline-1-carboxylates, highlighting their utility in further chemical transformations (Ikeda et al., 1974).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for the treatment of a range of disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given that indole derivatives are known to have various biological activities, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate' involves the condensation of 7-chloro-3-carboxyquinoline with ethyl 2-(1H-indol-3-yl)ethylamine followed by the addition of ethyl chloroformate to form the final product.", "Starting Materials": [ "7-chloro-3-carboxyquinoline", "ethyl 2-(1H-indol-3-yl)ethylamine", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 7-chloro-3-carboxyquinoline with ethyl 2-(1H-indol-3-yl)ethylamine in the presence of a coupling agent such as EDC or DCC to form the intermediate ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 2: Addition of ethyl chloroformate to the intermediate in the presence of a base such as triethylamine to form the final product, ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
Numéro CAS |
1189442-94-1 |
Formule moléculaire |
C22H20ClN3O3 |
Poids moléculaire |
409.87 |
Nom IUPAC |
ethyl 7-chloro-4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H20ClN3O3/c1-2-29-22(28)19-20(16-8-7-14(23)11-18(16)26-21(19)27)24-10-9-13-12-25-17-6-4-3-5-15(13)17/h3-8,11-12,25H,2,9-10H2,1H3,(H2,24,26,27) |
Clé InChI |
PEWMJOSCRDRBBW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCC3=CNC4=CC=CC=C43 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



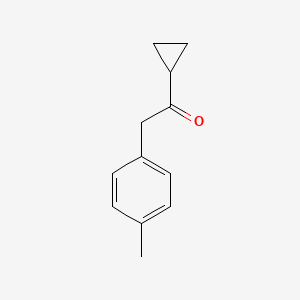
![6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2568287.png)
![3-(Pyridin-4-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2568288.png)
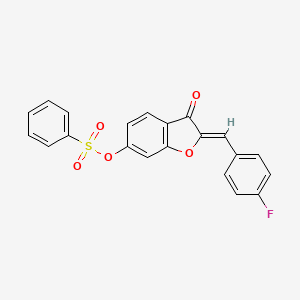
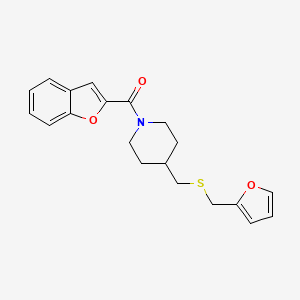
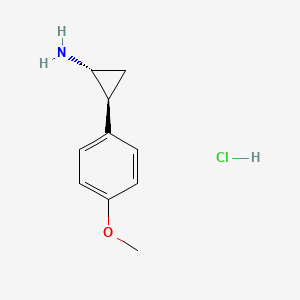
![1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568297.png)
![7-(4-butyrylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2568300.png)
